N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-21(25-13-7-2-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMERJAPNHRZMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperidine ring through a series of condensation reactions. The final step involves the cyclohexylation of the intermediate product under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Potential as a Drug Candidate
Given its structural characteristics, N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide may serve as a lead compound for developing new antibiotics or other therapeutic agents. The exploration of its pharmacodynamics and pharmacokinetics is essential for understanding its viability as a drug candidate.
Synthetic Route Example
A potential synthetic pathway could involve:
- Formation of the Indole Core : Starting from commercially available indole derivatives.
- Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Cyclohexyl Group Attachment : Utilizing cyclohexanoyl chloride in acetic anhydride to form the final acetamide structure.
Case Studies
While specific case studies on this compound are scarce, the following related studies provide insights into its potential applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the piperidine ring can enhance binding affinity. The cyclohexyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Piperidinyl vs. Phenylamino Groups
The compound 2-cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl) acrylate () replaces the piperidinyl group with a phenylamino moiety. While the indole substitution pattern is conserved, the phenylamino group reduces antibacterial potency compared to piperidinyl-containing analogs. For example, the target compound’s structural analog (E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b) () exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2 µM), attributed to the piperidinyl group’s electron-donating properties and enhanced membrane permeation .
Sulfonyl vs. Oxo Substituents
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide () replaces the oxo group with a sulfonyl moiety. No direct MIC data are available, but structural analogs with sulfonyl groups often show reduced Gram-positive activity compared to oxo derivatives .
Acetamide N-Substituent Variations
Cyclohexyl vs. Aromatic Groups
The cyclohexyl group in the target compound contrasts with aromatic substituents in analogs like N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (). Cyclohexyl’s hydrophobicity may enhance binding to lipophilic enzyme pockets, as seen in CYP51 inhibitors (), while aromatic groups (e.g., 4-fluorobenzyl in ) improve π-π stacking with target proteins but increase cytotoxicity risks .
Antibacterial Activity
Compound 142b (), which shares the 1-[2-oxo-2-(piperidin-1-yl)ethyl]indol-3-yl motif, demonstrates MRSA inhibition (MIC = 2 µM) and low cytotoxicity (IC₅₀ > 50 µM in BEAS-2B lung cells).
Antiparasitic Potential
The target compound’s structural similarity to N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide (), a CYP51 inhibitor active against Trypanosoma and Leishmania, suggests possible antiparasitic applications. Piperidinyl groups may enhance enzyme binding via hydrophobic interactions with CYP51’s substrate channel .
Q & A
Q. What are the recommended methods for synthesizing N-cyclohexyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling reactions to form the acetamide and indole-piperidine moieties. Key steps include:
- Amide Bond Formation : Use coupling agents like HOBt/EDC in DMF at 40°C for 12–24 hours, as demonstrated in similar indole-acetamide syntheses (e.g., HOBt activates carboxyl groups for nucleophilic attack by amines) .
- Cyclization : Optimize temperature (0–5°C) and catalysts (e.g., piperidine in ethanol) to stabilize intermediates and reduce side reactions .
- Purification : Recrystallize with methanol or use column chromatography for higher purity .
Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine | Increases rate |
| Solvent | Ethanol/DMF | Solubility |
| Temperature | 0–5°C (cyclization) | Reduces byproducts |
Q. How can researchers confirm the molecular conformation of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to determine bond angles, torsion angles, and spatial arrangement of the indole, piperidine, and cyclohexyl groups. This is critical for validating synthetic accuracy .
- Spectroscopy :
- NMR : Use and NMR to confirm proton environments and carbon connectivity (e.g., indole C3 substitution, cyclohexyl CH groups) .
- IR : Identify carbonyl stretches (1650–1750 cm) for amide and ketone functional groups .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar indole derivatives?
- Methodological Answer :
- Comparative Assays : Conduct parallel testing under standardized conditions (e.g., cell lines, dosage) to isolate structural effects. For example, compare anti-inflammatory activity of derivatives with/without the piperidinyl group .
- Statistical Validation : Apply multivariate analysis to distinguish between biological noise and structure-activity relationships (SAR). Use tools like PCA (Principal Component Analysis) to correlate substituents (e.g., fluorine at indole C5) with activity .
Q. How can mechanistic studies elucidate the role of the piperidinyl and cyclohexyl groups in modulating biological activity?
- Methodological Answer :
- Isotopic Labeling : Incorporate or into the piperidinyl group to track metabolic pathways or binding interactions via MS/MS .
- Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities with targets (e.g., enzymes like COX-2). Compare energy profiles of derivatives with/without cyclohexyl substituents .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to separate isomers or closely related byproducts (e.g., unreacted indole intermediates). Optimize mobile phase (acetonitrile/water gradients) for resolution .
- Prep-TLC : Employ silica gel TLC with ethyl acetate/hexane (3:7) for rapid purity checks and small-scale isolation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent effects, protonation states).
- Experimental Cross-Validation : Repeat assays with controlled variables (e.g., pH, ionic strength) to identify overlooked factors. For example, piperidinyl basicity may alter binding in vivo vs. in silico models .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity using rat cortical neurons. Measure cell viability via MTT assay and compare with controls.
- Oxidative Stress Models : Expose SH-SY5Y cells to HO and quantify ROS reduction using DCFDA fluorescence. Include positive controls (e.g., ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
